

Application Notes and Protocols for CJ-2360: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: CJ-2360

Cat. No.: B15580166

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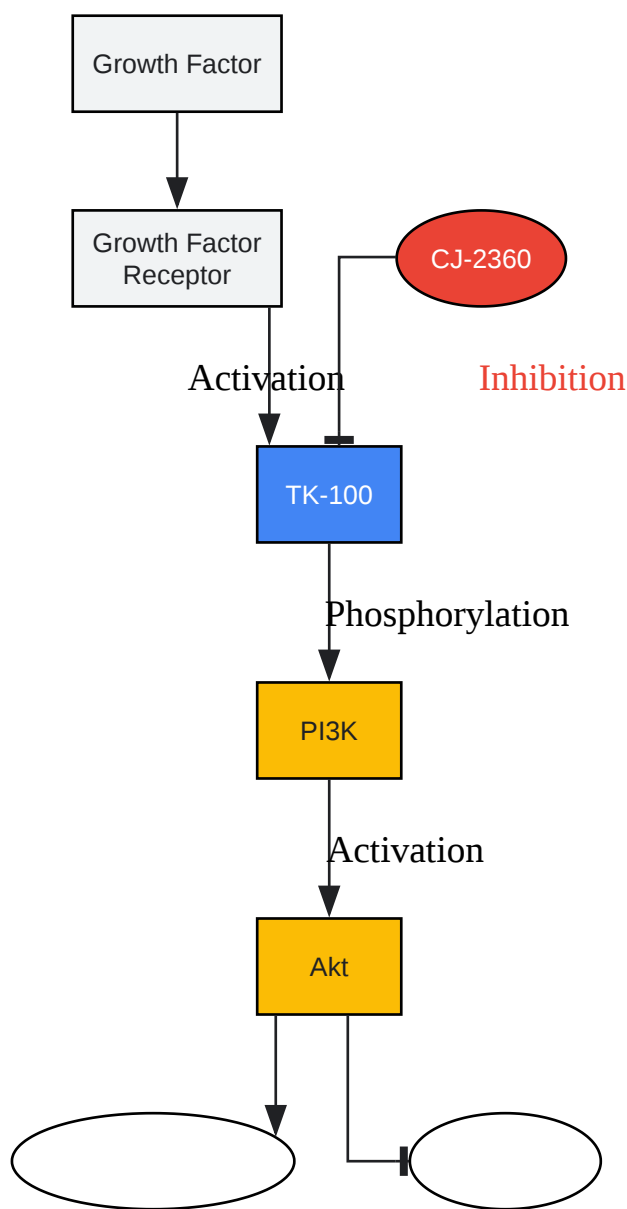
Introduction

CJ-2360 is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-100. Aberrant TK-100 activity has been implicated in the pathogenesis of various solid tumors, where it promotes uncontrolled cell proliferation and survival through the PI3K/Akt signaling pathway. These application notes provide detailed protocols for studying the in vitro and in vivo effects of **CJ-2360**, offering researchers a guide to assess its therapeutic potential.

Mechanism of Action

CJ-2360 selectively binds to the ATP-binding pocket of TK-100, preventing its phosphorylation and subsequent activation. This blockade of TK-100 signaling leads to the downstream inhibition of the PI3K/Akt pathway, resulting in decreased cell proliferation and induction of apoptosis in TK-100-expressing cancer cells.

Signaling Pathway Diagram



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Caption: **CJ-2360** inhibits TK-100, blocking the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of **CJ-2360**.

Table 1: In Vitro Potency of **CJ-2360**

Assay Type	Cell Line	IC ₅₀ (nM)
TK-100 Kinase Assay	Recombinant Human TK-100	5.2
Cell Viability (72h)	NCI-H460 (High TK-100)	25.8
Cell Viability (72h)	A549 (Low TK-100)	> 10,000

Table 2: In Vivo Efficacy of **CJ-2360** in NCI-H460 Xenograft Model

Treatment Group	Dose (mg/kg, p.o., QD)	Tumor Growth Inhibition (%)
Vehicle Control	0	0
CJ-2360	10	45
CJ-2360	30	82

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of **CJ-2360** against recombinant TK-100.

Materials:

- Recombinant Human TK-100 enzyme
- ATP
- Poly-Glu-Tyr (4:1) substrate
- **CJ-2360** (serial dilutions)
- Kinase buffer
- ADP-Glo™ Kinase Assay kit

Procedure:

- Prepare serial dilutions of **CJ-2360** in DMSO, then dilute in kinase buffer.
- Add 5 µL of diluted **CJ-2360** or vehicle (DMSO) to a 384-well plate.
- Add 10 µL of TK-100 enzyme and substrate solution to each well.
- Initiate the reaction by adding 10 µL of ATP solution.
- Incubate at room temperature for 1 hour.
- Stop the reaction and measure kinase activity using the ADP-Glo™ kit instructions.
- Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of **CJ-2360** on the viability of cancer cell lines.

Materials:

- NCI-H460 and A549 cell lines
- RPMI-1640 medium with 10% FBS
- **CJ-2360** (serial dilutions)
- CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

- Seed 5,000 cells per well in a 96-well plate and incubate overnight.
- Treat cells with serial dilutions of **CJ-2360** or vehicle control.
- Incubate for 72 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature.

- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Measure luminescence to determine cell viability.
- Normalize data to vehicle-treated cells and calculate IC₅₀ values.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines an in vivo study to assess the anti-tumor efficacy of **CJ-2360**.

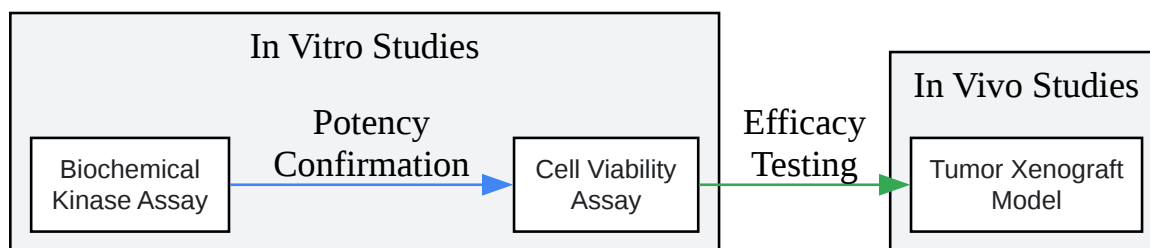
Materials:

- Athymic nude mice
- NCI-H460 cells
- **CJ-2360**
- Vehicle formulation (e.g., 0.5% methylcellulose)

Procedure:

- Subcutaneously implant 5×10^6 NCI-H460 cells into the flank of each mouse.
- Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
- Randomize mice into treatment groups (n=8-10 per group).
- Administer **CJ-2360** or vehicle control orally, once daily (QD).
- Measure tumor volume with calipers every 2-3 days.
- At the end of the study (e.g., 21 days), euthanize mice and excise tumors for analysis.
- Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Experimental Workflow Diagram



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Caption: Workflow from in vitro characterization to in vivo efficacy.

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